Sofosbuvir impurity G

Vue d'ensemble

Description

L'impureté G du Sofosbuvir est une impureté liée au procédé présente dans le médicament antiviral Sofosbuvir, utilisé pour traiter les infections par le virus de l'hépatite C. Le Sofosbuvir est un analogue nucléosidique inhibiteur ciblant la protéine non structurale 5B ARN-dépendante de l'ARN polymérase du virus de l'hépatite C, essentielle à la réplication virale. Des impuretés telles que l'impureté G du Sofosbuvir peuvent apparaître pendant la synthèse et les procédés de fabrication du médicament.

Méthodes De Préparation

La préparation de l'impureté G du Sofosbuvir implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend l'utilisation de la chromatographie liquide haute performance pour séparer et identifier les impuretés pendant la synthèse du Sofosbuvir . Les voies de synthèse impliquent souvent des étapes complexes telles que la chimie de la fluoration, la synthèse nucléotidique et la phosphoramidation régio- et stéréosélective . Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

L'impureté G du Sofosbuvir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le dichlorométhane, le méthanol, l'acétate d'éthyle et l'ammoniac . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'utilisation d'acide phosphorique dans la phase mobile pendant la chromatographie liquide haute performance peut aider à identifier et à quantifier l'impureté .

Applications de recherche scientifique

L'impureté G du Sofosbuvir a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée pour étudier les processus de synthèse et de purification des médicaments antiviraux. En biologie et en médecine, elle aide les chercheurs à comprendre la pharmacocinétique et la pharmacodynamie du Sofosbuvir et de ses impuretés. Dans l'industrie pharmaceutique, elle est cruciale pour le contrôle de la qualité et la garantie de la sécurité et de l'efficacité du produit pharmaceutique final .

Mécanisme d'action

Le mécanisme d'action de l'impureté G du Sofosbuvir est étroitement lié à celui du Sofosbuvir. Le Sofosbuvir est métabolisé en sa forme active, la 2'-désoxy-2'-α-fluoro-β-C-méthyluridine-5'-triphosphate, qui agit comme un substrat défectueux pour la protéine non structurale 5B ARN-dépendante de l'ARN polymérase du virus de l'hépatite C Cela inhibe la réplication de l'ARN viral

Applications De Recherche Scientifique

Pharmacokinetic Research

Sofosbuvir impurity G plays a significant role in pharmacokinetic studies. The purification and characterization of this impurity are essential for understanding the drug's metabolism and safety profile. The preparation method for Sofosbuvir impurities, including impurity G, involves a multi-step synthesis process that yields high purity levels (over 99%) and provides essential samples for pharmacokinetic research .

Key Findings:

- Clinical Relevance: The presence of impurities can affect drug efficacy and safety. Therefore, understanding the pharmacokinetics of this compound is vital for ensuring drug quality .

- Research Value: The impurity serves as a reference substance in clinical pharmacokinetic studies, aiding in the comprehensive analysis of sofosbuvir's properties .

Analytical Methods Development

The identification and quantification of sofosbuvir impurities, including impurity G, are critical for quality control in pharmaceutical manufacturing. Advanced analytical techniques such as Ultra Performance Liquid Chromatography (UPLC) have been developed to analyze these compounds effectively.

Analytical Techniques:

- Stability-Indicating Methods: A new stability-indicating reverse phase chromatographic method has been established to analyze sofosbuvir and its degradation products. This method demonstrates superior resolution and speed compared to conventional techniques .

- Characterization Techniques: Isolation and characterization of degradation products have been performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which are crucial for confirming the structure and purity of impurities like this compound .

Clinical Case Studies

Recent studies have highlighted the clinical implications of sofosbuvir therapy, particularly in populations with varying hepatitis C genotypes. The effectiveness of sofosbuvir combined with ribavirin has been documented in several cohorts, showcasing high sustained virological response rates.

Case Study Insights:

- In a study involving patients with genotype 3 hepatitis C, treatment with sofosbuvir and ribavirin demonstrated an overall sustained virological response rate of approximately 83.7% after 12 weeks .

- The safety profile was assessed among patients receiving sofosbuvir/velpatasvir therapy, indicating low rates of adverse events related to the treatment .

Implications for Drug Development

The presence of impurities such as this compound necessitates stringent control measures during drug development. Regulatory agencies emphasize the importance of characterizing impurities to ensure patient safety and therapeutic efficacy.

Regulatory Insights:

- Regulatory guidelines require comprehensive testing for impurities during the drug approval process. This includes detailed assessments of their impact on drug safety and effectiveness .

- The characterization of impurities contributes to the understanding of potential genotoxic effects, which is crucial for long-term patient safety evaluations .

Mécanisme D'action

The mechanism of action of sofosbuvir impurity G is closely related to that of sofosbuvir. Sofosbuvir is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which acts as a defective substrate for the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase This inhibits the replication of the viral RNA

Comparaison Avec Des Composés Similaires

L'impureté G du Sofosbuvir peut être comparée à d'autres impuretés liées au procédé présentes dans le Sofosbuvir, telles que l'impureté A, l'impureté B, l'impureté C, l'impureté D, l'impureté E et l'impureté F . Chaque impureté a des caractéristiques uniques et provient de différentes étapes du processus de synthèse. L'impureté G du Sofosbuvir est unique en raison de sa structure chimique spécifique et des conditions dans lesquelles elle se forme. La compréhension de ces impuretés est essentielle pour optimiser la synthèse et garantir la pureté du produit pharmaceutique final.

Activité Biologique

Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir, a direct-acting antiviral agent used primarily for the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is essential, as impurities can significantly affect the efficacy and safety profile of pharmaceutical compounds. This article delves into the biological activity of this compound, synthesizing data from various studies and providing insights into its implications in drug formulations.

This compound, identified by CAS number 1337482-15-1, is synthesized through specific chemical pathways that involve the modification of the Sofosbuvir structure. The synthetic method typically includes steps such as grafting protective groups and subsequent reactions to yield high-purity intermediates. This process is crucial for ensuring that impurities do not adversely affect the therapeutic properties of Sofosbuvir .

Sofosbuvir functions as an inhibitor of HCV RNA replication by targeting the NS5B polymerase enzyme, crucial for viral replication. While this compound is structurally related to Sofosbuvir, its specific biological activity remains less characterized. However, it is essential to monitor impurities like this compound, as they may alter the pharmacodynamics and pharmacokinetics of the primary drug.

Analytical Methods for Detection

To assess the biological activity and purity of Sofosbuvir formulations, various analytical techniques are employed:

- Reversed-Phase Ultra High-Performance Liquid Chromatography (RP-UHPLC) : This method allows for the qualitative and quantitative analysis of Sofosbuvir and its impurities. Studies have shown that RP-UHPLC can effectively separate Sofosbuvir from its impurities, including impurity G, with high precision and accuracy .

- Mass Spectrometry (MS) : Coupled with chromatographic methods, MS provides detailed information about the molecular weight and structure of impurities. This technique is vital for identifying potential degradation products or synthesis-related impurities like this compound .

Case Studies

Case Study 1: Efficacy in Clinical Settings

A retrospective analysis evaluated the efficacy of Sofosbuvir-based treatments in patients with chronic HCV infection. Although this study primarily focused on the active compound, it highlighted how impurities could influence treatment outcomes. Patients receiving formulations with higher purity levels demonstrated significantly better sustained virologic response rates compared to those with lower purity products .

Case Study 2: Impurity Impact on Drug Stability

Research has indicated that higher levels of impurities can lead to changes in physicochemical properties, affecting drug stability and bioavailability. In one study, formulations with elevated levels of this compound exhibited reduced stability under accelerated storage conditions, prompting further investigation into acceptable limits for impurities in antiviral medications .

Propriétés

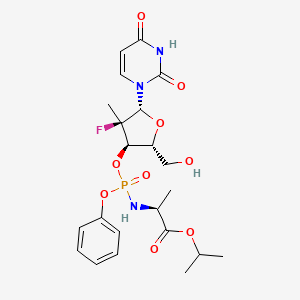

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.